(Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
Description
Propriétés
IUPAC Name |
2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-11(21(23)24)28-13-5-6-14-15(10-13)29-16(19(14)22)7-12-8-17(25-2)20(27-4)18(9-12)26-3/h5-11H,1-4H3,(H,23,24)/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRQNPJGWNVTSN-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a synthetic organic compound recognized for its complex molecular structure and potential pharmacological properties. This compound features a benzofuran core with various functional groups that may confer significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound's IUPAC name is 2-((3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid. Its molecular formula is , with a molecular weight of approximately 386.35 g/mol. The presence of the trimethoxybenzylidene moiety enhances its reactivity and solubility in biological systems, potentially facilitating cellular uptake and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18O8 |
| Molecular Weight | 386.35 g/mol |
| CAS Number | 859662-11-6 |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Interaction : It may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : The compound could bind to various receptors, altering signaling cascades that affect cell proliferation and apoptosis.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Research indicates that compounds similar to (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response . This activity suggests potential therapeutic applications in conditions such as arthritis or chronic inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. The structural features may facilitate interaction with bacterial membranes or inhibit essential bacterial enzymes .
Case Studies
- Cytotoxicity Assay : A study conducted on various cancer cell lines demonstrated that (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Structure : Replaces the 3,4,5-trimethoxybenzylidene group with a 3-fluorobenzylidene moiety and substitutes the carboxylic acid with a methyl ester ().
- Physicochemical Properties: The methyl ester increases lipophilicity, which may enhance cell membrane permeability but reduce aqueous solubility relative to the carboxylic acid form.
- Applications : Likely serves as a prodrug or synthetic intermediate due to its ester group, which can hydrolyze in vivo to release the active acid ().
(Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
- Structure : Features a 4-bromobenzylidene substituent ().
- Molecular Weight: Higher molecular weight (389.2 g/mol) compared to the trimethoxy variant (estimated ~404 g/mol for C₂₀H₂₀O₈) ().
- Applications : Bromine’s role in halogen bonding may enhance interactions with biomolecules, making this analogue suitable for targeted therapies or imaging agents.
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate
- Structure: A quinoxaline-based derivative with a propanoate ester and phenyl group ().
- Key Differences: Core Heterocycle: The quinoxaline ring replaces the benzofuran core, altering conjugation and electronic properties. Functional Groups: The lactam (quinoxalin-2-one) and ester groups contrast with the dihydrobenzofuran and carboxylic acid in the parent compound.
- Spectral Data: IR spectra show similar carbonyl stretches (~1680 cm⁻¹), but NMR shifts differ significantly due to the quinoxaline ring’s aromatic environment ().
Physicochemical and Spectral Comparisons
| Parameter | Main Compound | 3-Fluoro Analogue | 4-Bromo Analogue | Quinoxaline Derivative |
|---|---|---|---|---|
| Molecular Formula | C₂₀H₂₀O₈* | C₁₉H₁₅FO₅ | C₁₈H₁₃BrO₅ | C₁₉H₁₆N₂O₄ |
| Key Substituents | 3,4,5-OMe | 3-F | 4-Br | Quinoxalin-2-one |
| Functional Groups | Carboxylic acid | Methyl ester | Carboxylic acid | Ester, lactam |
| Notable Spectral Data | N/A† | IR: 1680 cm⁻¹ (C=O) | Smiles: CC(...)C(=O)O | ¹H NMR: δ 11.85 (NH) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including benzylidene formation and oxypropanoic acid coupling. Key steps include:
- Benzofuran core formation : Use NaH in THF as a base for deprotonation and cyclization, as demonstrated in benzofuran derivatives .
- Benzylidene introduction : Employ hydrazide coupling under reflux with ethanol, similar to trimethoxyphenyl-linked combretastatin analogs .
- Purification : Crystallize intermediates from absolute ethanol to remove unreacted hydrazides .
- Yield optimization : Adjust stoichiometry of NaH (1.0–1.2 equivalents) and monitor reaction temperature (reflux at 80–90°C) to minimize side products .
Q. Which spectroscopic techniques are most reliable for characterizing the Z-configuration of this compound?
- Methodological Answer :
- NMR spectroscopy : Analyze coupling constants (J) in -NMR for olefinic protons (Z-configuration typically shows J ≈ 10–12 Hz). Compare with E-isomer references .
- IR spectroscopy : Confirm carbonyl stretches (3-oxo group at ~1700 cm) and methoxy C-O vibrations (~1250 cm) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the benzylidene moiety .
Q. How can researchers screen the compound’s biological activity in vitro?
- Methodological Answer :
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with combretastatin analogs as positive controls .
- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA, noting IC values against indomethacin .
- Solubility optimization : Prepare DMSO stock solutions (≤1% v/v) to avoid solvent interference in cell-based assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Batch variability : Characterize purity via HPLC (>98%) and confirm stereochemistry using chiral columns .
- Assay conditions : Standardize cell culture media (e.g., RPMI-1640 vs. DMEM) and serum concentrations (e.g., 10% FBS) to reduce variability .
- Mechanistic follow-up : Perform target engagement studies (e.g., thermal shift assays) to validate direct interactions with proposed targets like tubulin .
Q. How does the Z-configuration influence the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. The Z-isomer shows higher stability in neutral pH due to reduced isomerization .
- Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy reveals accelerated E/Z interconversion under UV light (λ = 254 nm) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with tubulin (PDB: 1SA0) or COX-2 (PDB: 5KIR) crystal structures. Prioritize poses with hydrogen bonds to 3,4,5-trimethoxy groups .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. How can metabolic stability be evaluated to guide in vivo studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
